(S)-Ethyl piperidine-3-carboxylate

Catalog No.
S1895074
CAS No.
37675-18-6
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Ethyl piperidine-3-carboxylate

Chiral resolution of racemic nipecotate intermediates adds cost and reduces yields. Using enantiomerically pure (S)-ethyl piperidine-3-carboxylate (CAS 37675-18-6) directly installs the desired (S)-stereochemistry, streamlining synthesis of GABA uptake inhibitors, DPP-4 and JAK2 inhibitors. • Eliminates chiral resolution step, improving overall yield by up to 30%. • Provides >98% ee, ensuring target selectivity and avoiding off-target activity. • Ready-to-use secondary amine and ester handles for library synthesis.

CAS Number

37675-18-6

Product Name

(S)-Ethyl piperidine-3-carboxylate

IUPAC Name

ethyl (3S)-piperidine-3-carboxylate

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

XIWBSOUNZWSFKU-ZETCQYMHSA-N

SMILES

CCOC(=O)C1CCCNC1

Canonical SMILES

CCOC(=O)C1CCCNC1

Isomeric SMILES

CCOC(=O)[C@H]1CCCNC1

The exact mass of the compound ethyl (3S)-piperidine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(S)-Ethyl nipecotate, Ethyl (S)-piperidine-3-carboxylate, (S)-Piperidine-3-carboxylic acid ethyl ester, (S)-Nipecotic acid ethyl ester, Ethyl (3S)-piperidine-3-carboxylate

Purity

≥98%

Package Size

0.5 g, 1 g, 5 g

(S)-Ethyl piperidine-3-carboxylate, also known as (S)-ethyl nipecotate, is the ethyl ester of the (S)-enantiomer of piperidine-3-carboxylic acid. It functions as a critical chiral building block in synthetic organic chemistry, particularly for producing molecules with specific, three-dimensional structures required for biological activity.[1] Its primary value lies in its use as a precursor for complex piperidine derivatives, which are core structural motifs in numerous pharmaceuticals, including agents targeting neurological disorders.[1][2] The procurement of this specific enantiomer is often driven by the need to control stereochemistry in multi-step syntheses, a factor that is non-negotiable for achieving the desired therapeutic effect and avoiding off-target activity associated with other isomers.

Research Fit

Enantiopure intermediate Stereochemically defined synthesis of DPP-4 and JAK2 inhibitor scaffolds
Stereochemical-control probe Enables enantiomer-specific investigation of nipecotic acid-derived pharmacophores
Chiral reference standard Supports chiral HPLC method development and system suitability testing

Substituting (S)-Ethyl piperidine-3-carboxylate with its racemic mixture, (±)-ethyl nipecotate, or the corresponding (R)-enantiomer is often unfeasible and economically inefficient in stereospecific applications. The biological activity of many pharmaceuticals derived from this core, such as GABA uptake inhibitors, is highly dependent on the specific stereoisomer.[3] For example, (R)-nipecotic acid, derived from the opposite enantiomer, is a more potent inhibitor of GABA uptake than the (S)-isomer, demonstrating that each enantiomer leads to distinct biological outcomes.[3] Using the racemate necessitates a costly and often low-yielding chiral resolution step later in the synthesis to separate the desired (S)-enantiomer from the undesired (R)-enantiomer.[3][4] Procuring the enantiomerically pure (S)-form from the outset eliminates this process step, preserving yield and ensuring the correct stereochemical configuration for the final target molecule.

Substitution Risk

Attribute
(S)-Enantiomer
Racemate / (R)-Enantiomer
Hydrolysis product
Yields (−)-nipecotic acid (active at GABA transporter)
Yields (+)-nipecotic acid or mixture; affinity may differ substantially
Model response
Reported anticonvulsant protection in seizure models
No significant protection reported; model readout may be confounded
Identity verification
Density 1.043 g/mL; flash point 76.7 °C
Different physicochemical profile may lead to enantiomer mix-up

Direct Synthesis of an Immunopotentiating Agent

The enantiomerically pure (S)-ethyl nipecotate is a direct precursor for an investigational immunopotentiating agent, (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate. A key process advantage is its ability to be coupled directly with 2-thiopheneacetyl chloride under Schotten-Baumann conditions to afford the final amide product in high yield.[1] This contrasts with starting from the racemic ethyl nipecotate, which would require a resolution step, adding process complexity and reducing overall yield.

Evidence DimensionProcess Efficiency
Target Compound DataDirectly couples in high yield to form the target API.
Comparator Or BaselineRacemic (±)-ethyl nipecotate, which requires a separate, yield-reducing chiral resolution step before the coupling reaction.
Quantified DifferenceEliminates the entire chiral resolution stage, which can have yields as low as 56% for a single crystallization of the desired diastereomeric salt.[5]
ConditionsSynthesis of (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate via Schotten-Baumann coupling.

Procuring the (S)-enantiomer directly simplifies the manufacturing process, saves steps, and maximizes the overall yield of the final active pharmaceutical ingredient.

GABA transporter affinity
Head-to-head
~5-fold higher affinity for (−)-nipecotic acid vs. (+)-nipecotic acid
Enantiomer-attribution context; supports stereochemistry-activity review
Seizure-model endpoint: significant protection reported for (S)-derived acid

Stereospecific GAT-3 Inhibition

The (S)-configuration of the piperidine ring is essential for creating selective inhibitors of the GABA transporter GAT-3. In a study developing novel GABA uptake inhibitors, the (S)-isomer of a triarylnipecotic acid derivative, synthesized from (S)-ethyl piperidine-3-carboxylate, showed marked selectivity for GAT-3.[1] The resulting compound, 4(S), displayed an IC50 of 5 µM at GAT-3, while its activity at GAT-1 was over 40 times weaker (>200 µM). Using the (R)-enantiomer or a racemic mixture would result in a product with a different and less desirable pharmacological profile.

Evidence DimensionInhibitory Concentration (IC50) at GABA Transporters
Target Compound DataDerivative from (S)-enantiomer: IC50 of 5 µM at GAT-3.
Comparator Or BaselineDerivative from (S)-enantiomer at GAT-1: IC50 > 200 µM.
Quantified Difference>40-fold selectivity for GAT-3 over GAT-1.
ConditionsIn vitro inhibition assay using cloned human GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1).

For researchers developing selective neurological agents, starting with the correct (S)-enantiomer is the only viable route to achieve high target selectivity and avoid confounding off-target effects.

Chiral HPLC resolution
Head-to-head
Rs = 3.59 on Chiralpak IA; baseline separation
Supports enantiomeric purity specification
LOQ 0.2% for minor enantiomer; method transfer context

Liquid vs. Solid Precursor Handling

(S)-Ethyl piperidine-3-carboxylate is supplied as a liquid with a defined density of approximately 1.043 g/mL and a boiling point of 102-104 °C at 7 mmHg.[1][5] This contrasts with its corresponding acid, (S)-nipecotic acid, which is a solid.[6] The liquid ester form can offer advantages in processability for certain reaction setups, such as easier handling, dosing, and solubility in common organic solvents used for N-alkylation or acylation reactions, avoiding the need to first dissolve a solid precursor.

Evidence DimensionPhysical State and Handling Properties
Target Compound DataLiquid (Density: ~1.043 g/mL; BP: 102-104 °C / 7 mmHg).
Comparator Or Baseline(S)-Nipecotic acid, which is a solid and may require different dissolution and handling protocols.
Quantified DifferenceLiquid vs. Solid, enabling different process and handling workflows.
ConditionsStandard laboratory and industrial process conditions.

For processes optimized for liquid reagents, procuring the ethyl ester avoids handling solids and can simplify solvent selection and reaction setup, improving workflow efficiency.

Enzymatic resolution
Reported
98.5% ee (S)-enantiomer after two-step process
Enantiomeric excess context; process chemistry review
Novozym 435 preferentially hydrolyzes (R)-enantiomer
Identity verification
Reported
Δ density 0.049 g/mL, Δ flash point 27.3 °C
Orthogonal identity confirmation context
No chiral HPLC required for incoming QC
Antiplatelet potency
Class-level
4- to 10-fold potency difference between enantiomeric nipecotamides
Stereochemistry-activity relationship context; requires validation
Most active IC₅₀ = 0.96 μM vs. collagen (in vitro)
Radiolabeling yield
Head-to-head
(R)-enantiomer 67% vs. (S)-enantiomer 61%
Synthesis planning context; cost-model review
¹⁴C-labeled; radiochemical purity >98% both

Synthesis of Stereochemically Pure Intermediates

This compound is the right choice for multi-step syntheses where the final product's efficacy and safety depend on the (S)-configuration at the 3-position of the piperidine ring. Its direct use bypasses the need for inefficient chiral resolution of racemic intermediates, making it ideal for the streamlined production of precursors for drugs like DPP-4 inhibitors, JAK2 inhibitors, and serotonin-noradrenaline reuptake inhibitors.[1][5]

Selective GAT Modulator Development

For research programs in medicinal chemistry focused on neurological disorders, this building block is essential for creating ligands with high selectivity for specific GABA transporter subtypes, such as GAT-3.[6] The defined stereochemistry is critical for achieving the specific protein-ligand interactions required for subtype selectivity, a task not readily accomplished with racemic or isomeric alternatives.

N-Substituted Nipecotic Acid Derivatives

This ester is a versatile starting material for synthesizing libraries of N-substituted nipecotic acid derivatives. Its secondary amine is readily functionalized, and the ethyl ester provides a convenient handle for subsequent hydrolysis to the free acid after the core structure is elaborated.[4] This makes it a preferred precursor for creating novel anticonvulsant agents and other CNS-active compounds.

Application Fit Matrix

Application
Selection Property
Validation Focus
GABA transporter (GAT-1) research
Enantiomeric purity ≥98% (S)-enantiomer
Hydrolysis product stereochemistry; GABA uptake assay context
DPP-4 and JAK2 inhibitor scaffold synthesis
Stereochemical integrity throughout synthesis
Chiral HPLC monitoring; enantiomeric excess documentation
Chiral analytical method development
Well-characterized reference standard
System suitability; Rs benchmark verification
Platelet aggregation inhibition research
Enantiopure nipecotamide precursor
Stereochemistry-dependent antiplatelet assay context; IC₅₀ interpretation

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H318 (95.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

37675-18-6

Wikipedia

Ethyl (3S)-piperidine-3-carboxylate

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